1-Chloro-8,9-dihydrothieno[3,2-f]quinazoline 7,7-dioxide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-8,9-dihydrothieno[3,2-f]quinazoline 7,7-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2S/c11-10-9-6-3-4-16(14,15)8(6)2-1-7(9)12-5-13-10/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQKYKUWJWFLKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C3=C(C=C2)N=CN=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Chloro-8,9-dihydrothieno[3,2-f]quinazoline 7,7-dioxide typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include the formation of the thieno and quinazoline rings followed by chlorination and oxidation steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and ensuring consistent quality and safety standards .
Chemical Reactions Analysis
1-Chloro-8,9-dihydrothieno[3,2-f]quinazoline 7,7-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Chloro-8,9-dihydrothieno[3,2-f]quinazoline 7,7-dioxide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Chloro-8,9-dihydrothieno[3,2-f]quinazoline 7,7-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Comparative Data
- IR Spectroscopy : The sulfone group’s symmetric and asymmetric stretches in the target compound are expected to align with benzodithiazines (1340–1160 cm⁻¹), as observed in and .
- NMR Shifts : Aromatic protons in the target compound would likely resonate near 7.8–8.0 ppm, similar to benzodithiazine derivatives .
- Thermal Stability : Higher melting points in benzodithiazines (271–315 °C) suggest robust thermal stability, a trait likely shared by the target compound due to its sulfone group and fused rings.
Biological Activity
1-Chloro-8,9-dihydrothieno[3,2-f]quinazoline 7,7-dioxide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: this compound
- CAS Number: 960589-48-4
- The compound features a thieno ring fused with a quinazoline structure, with a chlorine atom and a sulfone group contributing to its reactivity and biological properties .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation. For instance, it may act as a selective inhibitor of certain kinases involved in cell signaling pathways .
- Cellular Interaction: The compound's structural features allow it to bind to receptors or enzymes, modulating their activity and influencing cellular processes such as apoptosis and proliferation .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinazoline derivatives. The following table summarizes findings related to the anticancer activity of this compound and related compounds:
These studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further drug development.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against a range of pathogens:
- Bacterial Inhibition: Studies have reported that quinazoline derivatives can inhibit bacterial growth by interfering with bacterial enzyme functions .
- Fungal Activity: Some derivatives have shown antifungal properties by disrupting fungal cell wall synthesis.
Case Studies
Several case studies provide insight into the practical applications of this compound:
- Cancer Treatment Trials:
- Antimicrobial Efficacy:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Chloro-8,9-dihydrothieno[3,2-f]quinazoline 7,7-dioxide, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via multistep heterocyclic reactions. Key steps include cyclization of precursor quinazolines using thiophene derivatives, followed by chlorination with POCl₃ or SOCl₂. Purification involves recrystallization from ethanol or column chromatography using silica gel. Purity optimization requires monitoring intermediates via TLC and validating final products with ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Assign chemical shifts to protons and carbons in the thienoquinazoline core (e.g., aromatic protons at δ 7.5–8.5 ppm, sulfone groups at δ 3.8–4.2 ppm) .
- X-ray crystallography : Resolve bond lengths and angles in the bicyclic system, confirming the sulfone (S=O) and chloro substituent positions .
Q. What are the key physicochemical properties influencing its reactivity in aqueous environments?
- Methodological Answer : The sulfone group (7,7-dioxide) increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO). However, the chloro substituent may reduce aqueous solubility. LogP calculations and experimental solubility profiling in buffered solutions (pH 1–10) are recommended to assess hydrolytic stability .
Advanced Research Questions
Q. How can contradictory reports on the biological activity of derivatives be resolved?
- Methodological Answer : Contradictions often arise from variations in assay conditions or impurities. Strategies include:
- Standardized bioassays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls.
- Impurity profiling : Employ LC-MS to identify byproducts interfering with activity .
- Dose-response validation : Replicate results across independent labs to rule out batch-specific anomalies .
Q. What strategies improve solubility for in vivo studies without structural modification?
- Methodological Answer :
- Salt formation : Convert the free base to a hydrochloride salt, as demonstrated for pyrroloquinazoline derivatives, enhancing aqueous solubility .
- Nanoformulation : Use liposomal encapsulation or PEGylation to improve bioavailability while preserving core structure .
Q. How can computational modeling guide the design of analogs with enhanced target binding?
- Methodological Answer :
- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict interactions with target proteins (e.g., kinase ATP-binding sites).
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize analogs with low RMSD values .
Q. What mechanistic insights explain regioselectivity in electrophilic substitution reactions?
- Methodological Answer : The chloro and sulfone groups act as electron-withdrawing moieties, directing electrophiles to the electron-rich thiophene ring. DFT calculations (B3LYP/6-31G*) can map electrostatic potential surfaces to predict reaction sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
